molecular formula C7H13ClFN B1381629 Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 478866-38-5

Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1381629
M. Wt: 165.63 g/mol
InChI Key: IPFPYFRXZQTETP-FXFNDYDPSA-N
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Description

Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the CAS Number: 478866-38-5 . It has a molecular weight of 165.64 . It is a solid at room temperature .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The IUPAC name of Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is (1R,3r,5S)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride . The InChI code is 1S/C7H12FN.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2;1H/t5-,6+,7-; .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .


Physical And Chemical Properties Analysis

Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is a solid at room temperature . It has a molecular weight of 165.64 .

Scientific Research Applications

Synthesis and Structure Analysis

  • Asymmetric Synthesis of Constrained Amino Acids : A study by Caputo et al. (2006) reported the synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, using norbornene amino acids as chiral building blocks. This method provides access to optically pure amino acids which are important in medicinal chemistry (Caputo et al., 2006).
  • Synthesis of 1-Fluoro-exo,exo-2,6-diaryl-3,7-dioxabicyclo[3.3.0]octanes : Punirun et al. (2015) described a method for stereoselective fluorination in the synthesis of certain fluorinated compounds, which is relevant for designing fluorine-containing drugs (Punirun et al., 2015).
  • Crystal Structure Analysis : The study by Collin et al. (1986) provided detailed crystal structure analysis of compounds related to 8-azabicyclo[3.2.1]octane, which is crucial for understanding the physical and chemical properties of these compounds (Collin et al., 1986).

Medicinal Chemistry Applications

  • Neurokinin (NK1) Antagonists : Huscroft et al. (2006) explored 1-Phenyl-8-azabicyclo[3.2.1]octane ethers as NK1 receptor antagonists, demonstrating their potential in the development of new drugs (Huscroft et al., 2006).

Synthetic Methodologies

  • Iodolactamization Process : Knapp and Gibson (2003) discussed a specific iodolactamization process involving 8-exo-iodo-2-azabicyclo[3.3.0]octan-3-one, an important reaction in organic synthesis (Knapp & Gibson, 2003).
  • Enantioselective Synthesis for Tropane Alkaloids : Rodríguez et al. (2021) compiled methodologies for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, highlighting its biological significance (Rodríguez et al., 2021).

Safety And Hazards

The safety information for Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P280 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this area of research and potential for future developments.

properties

IUPAC Name

(1R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2;1H/t5?,6-,7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFPYFRXZQTETP-FXFNDYDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride

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